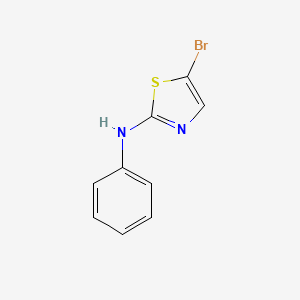

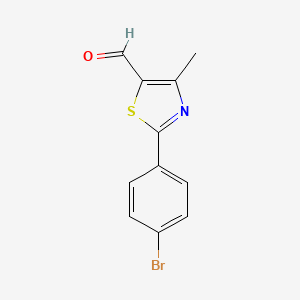

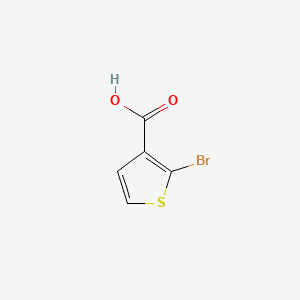

5-Bromo-N-phenylthiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

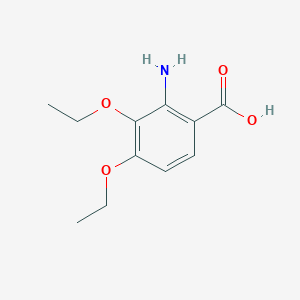

The compound 5-Bromo-N-phenylthiazol-2-amine is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agriculture.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 5-(p-bromophenacylthio)- and 5-(carbamoylthio)isothiazoles was achieved through the reaction of ammonium salts of 5(2H)-isothiazolethiones with p-bromophenacyl bromide, and methyl and phenyl isocyanates . Additionally, the synthesis of 2-(5-Phenylthiazol-4-yl)benzoic acids involved a four-step process starting from commercially available 3-benzylidenephthalide, proceeding through the formation of α-bromo ketone, and finally yielding the thiazole esters upon treatment with formamide and phosphorus pentasulfide or thiourea .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using X-ray crystallography. For example, the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids have been characterized, revealing intricate hydrogen bonding patterns and weak π-π stacking interactions that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic displacement and rearrangement. An unexpected rearrangement was observed when 5-bromo-2-nitrothiazole reacted with weakly basic secondary aliphatic amines, leading to mixtures of expected 5-amino products and rearranged 2-aminated 5-nitrothiazole products . This highlights the complexity and unpredictability of reactions involving thiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-N-phenylthiazol-2-amine derivatives are influenced by their molecular structure. The presence of bromine and the phenyl group can affect the compound's reactivity, boiling point, melting point, and solubility. The crystallographic studies provide insights into the solid-state properties, such as hydrogen bonding and molecular packing, which can influence the compound's stability and reactivity .

Applications De Recherche Scientifique

Chemical Properties and Reactions The compound 5-Bromo-N-phenylthiazol-2-amine has shown potential in chemical transformations. For instance, derivatives of this compound, such as [5-(1,1,2,2-tetrafluoroethoxy)-4-phenylthiazol-2-yl]amine, demonstrated the ability to be converted into 2-halothiazoles and azo compounds through diazotation. These derivatives can undergo substitution reactions exclusively at the exocyclic nitrogen atom when treated with acyl and sulfonyl chlorides. Furthermore, the halogen atom on the thiazole ring can be substituted by S-nucleophiles or hydrogen atoms, showcasing the compound's reactivity and potential in chemical synthesis (Davydova et al., 2015).

Biological Activities and Applications The derivatives of 2-amino-4-phenylthiazole, a structurally related compound to 5-Bromo-N-phenylthiazol-2-amine, have attracted scientific interest due to their wide spectrum of biological activities. These derivatives have demonstrated various types of biological activities, including antipyretic, antioxidative, and analgesic properties. The exploration of microwave irradiation in the synthesis of these derivatives is noteworthy, offering potential advantages in reaction time and efficiency (Khrustalev, 2009).

Supramolecular Interactions The study of hydrogen bonding between 2-aminoheterocyclic compounds, such as 4-phenylthiazol-2-amine, and carboxylic acid derivatives has advanced the understanding of molecular interactions and supramolecular architectures. These studies have revealed intricate 3D structures stabilized by N-H···O hydrogen bonds and other non-covalent interactions, underscoring the compound's relevance in supramolecular chemistry and potentially in materials science (Jin et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-N-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-8-6-11-9(13-8)12-7-4-2-1-3-5-7/h1-6H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYZRVABKWWEMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493091 |

Source

|

| Record name | 5-Bromo-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-phenylthiazol-2-amine | |

CAS RN |

63615-95-2 |

Source

|

| Record name | 5-Bromo-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)